molecular formula C17H21N3O7S B574898 FETNIM-Precursor CAS No. 163714-99-6

FETNIM-Precursor

Cat. No.: B574898
CAS No.: 163714-99-6
M. Wt: 411.429
InChI Key: FEGOOYYSZCDVQQ-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FETNIM-Precursor, also known as 1-Fluoro-4-(2-nitro-1H-imidazol-1-yl)-2,3-butanediol, is a compound used in the synthesis of 18F-Fluoroerythronitroimidazole (FETNIM). FETNIM is a radiopharmaceutical used as a marker for tumor hypoxia in positron emission tomography (PET) imaging. Tumor hypoxia is a condition where tumor cells are deprived of adequate oxygen, which can affect the efficacy of treatments like radiotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FETNIM involves a nucleophilic reaction between 18F-fluoride and a tosylated precursor, followed by the hydrolysis of the protecting group. The precursor is prepared by tosylation of the corresponding alcohol, which is then subjected to nucleophilic substitution with 18F-fluoride .

Industrial Production Methods: In an industrial setting, the production of FETNIM-Precursor involves the large-scale synthesis of the tosylated precursor, followed by its reaction with 18F-fluoride under controlled conditions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

FETNIM-Precursor and its derivative, FETNIM, have several scientific research applications:

    Chemistry: Used in the synthesis of radiopharmaceuticals for imaging purposes.

    Biology: Helps in studying the hypoxic conditions in biological tissues.

    Medicine: Used in PET imaging to detect and quantify tumor hypoxia, aiding in the diagnosis and treatment planning for cancer patients.

    Industry: Employed in the production of radiopharmaceuticals for medical imaging

Mechanism of Action

FETNIM works by targeting hypoxic tumor cells. The compound is taken up by cells under low oxygen conditions and undergoes metabolic trapping, which allows it to accumulate in hypoxic regions. This accumulation can be detected using PET imaging, providing valuable information about the extent and severity of tumor hypoxia .

Comparison with Similar Compounds

  • Fluoromisonidazole (FMISO)
  • Fluoroazomycin arabinoside (FAZA)
  • Fluoroetanidazole (FETA)

Comparison:

FETNIM-Precursor stands out due to its unique properties, such as rapid clearance and effective targeting of hypoxic tumor cells, making it a valuable tool in the field of medical imaging and cancer research.

Properties

IUPAC Name

[2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O7S/c1-12-4-6-13(7-5-12)28(23,24)25-11-15-14(26-17(2,3)27-15)10-19-9-8-18-16(19)20(21)22/h4-9,14-15H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGOOYYSZCDVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)CN3C=CN=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.